1-[5-Bromo-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one

Suzuki-Miyaura cross-coupling Halogenated pyrazole reactivity Dehalogenation side reaction

Researchers requiring a single scaffold for parallel derivatization often face supply inconsistencies with iodo analogs prone to dehalogenation. This 5-bromo N-arylpyrazole acetyl derivative provides a stable, dual-handle core for Suzuki-Miyaura and reductive amination sequences without protecting groups. • Lower Pd-catalyzed dehalogenation vs. iodo analogs, improving cross-coupling yield. • Para-bromo-to-acetyl geometry ensures predictable regioselectivity and reduced steric hindrance near the N-aryl bond. • Consistent 95% purity supply supports DEL synthesis and fragment-based library production with reliable, rapid access.

Molecular Formula C11H9BrN2O
Molecular Weight 265.11 g/mol
Cat. No. B13255015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-Bromo-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one
Molecular FormulaC11H9BrN2O
Molecular Weight265.11 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)Br)N2C=CC=N2
InChIInChI=1S/C11H9BrN2O/c1-8(15)10-7-9(12)3-4-11(10)14-6-2-5-13-14/h2-7H,1H3
InChIKeyUVADMWLCHQOTDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-Bromo-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one: Structural Profile and Procurement Properties


1-[5-Bromo-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one is a brominated N-arylpyrazole bearing an acetyl group at the ortho position of the phenyl ring . With a molecular formula of C₁₁H₉BrN₂O and a molecular weight of 265.11 g/mol, it features a computed LogP of 2.84 and a topological polar surface area (TPSA) of 34.89 Ų, consistent with moderate lipophilicity and membrane permeability potential . The compound is commercially available as a research-grade building block at a minimum purity specification of 95% from multiple suppliers .

Brominated N-arylpyrazole for Pd-catalyzed cross-coupling
Orthogonal acetyl handle for condensation chemistry
Moderate lipophilicity supports membrane permeability studies
Multi-vendor, research-grade purity

Why Generic Halogen or Positional Isomer Substitution Fails


Substituting this compound with its chloro, fluoro, or iodo congeners—or with the positional isomer 3'-bromo-4'-(1H-pyrazol-1-yl)acetophenone—alters critical reactivity parameters that cannot be compensated for by simple stoichiometric adjustment. The identity of the halogen dictates cross-coupling efficiency: in a systematic study of halogenated pyrazoles under Suzuki-Miyaura conditions, bromo and chloro derivatives demonstrated markedly lower dehalogenation side reactions compared to iodo analogs, directly impacting yield and product purity [1]. Furthermore, the 5-bromo substitution pattern positions the halogen para to the acetyl group, creating a distinct electrophilic aromatic substitution landscape compared to the 3-bromo positional isomer, which places the bromine meta to the acetyl group—a difference that governs regioselectivity in subsequent derivatization steps. Replacing bromine with fluorine (LogP ≈ 0.26–1.3, TPSA ≈ 28.7–90.7 Ų, MW 204.20) shifts lipophilicity and polar surface area enough to alter partition coefficients significantly, affecting solubility, membrane permeability, and chromatographic behavior in multi-step syntheses.

Halogen replacement (Cl, F, I) may shift cross-coupling dehalogenation and yield profiles
3-Bromo positional isomer alters regioselectivity in electrophilic substitution
Fluoro analog drastically lowers lipophilicity, affecting membrane partitioning

Quantitative Differentiation Evidence vs. Comparator Compounds


Suzuki-Miyaura Efficiency: Reduced Dehalogenation vs. Iodo Analogs

A systematic study directly comparing chloro, bromo, and iodo pyrazoles in the Suzuki-Miyaura cross-coupling reaction established that bromo and chloro derivatives are superior to iodo derivatives due to a reduced propensity for dehalogenation, an undesired side reaction that diminishes yield and complicates purification [1]. While the study was conducted on aminopyrazole substrates rather than the exact N-arylpyrazole scaffold of the target compound, the findings constitute a class-level inference for pyrazole C–X bond reactivity in Pd-catalyzed cross-coupling. For procurement decisions, this means the bromo compound is expected to deliver higher coupling yields and cleaner reaction profiles compared to an iodo analog under comparable Suzuki conditions.

Suzuki-Miyaura Efficiency
Class-level inference
Br/Cl pyrazoles Reduced dehalogenation vs Iodo pyrazoles Higher dehalogenation
Supports selection for lower side-product risk in Pd couplings
Exact yield differentials substrate-dependent
Suzuki-Miyaura cross-coupling Halogenated pyrazole reactivity Dehalogenation side reaction

Physicochemical Profile: Lipophilicity vs. 5-Fluoro Analog

The 5-bromo target compound (CAS 1555057-60-7) exhibits a computed LogP of 2.84 and TPSA of 34.89 Ų . The corresponding 5-fluoro analog (1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-one, CAS 1152964-36-7) has a molecular weight of 204.20 g/mol (vs. 265.11 for the bromo compound), with vendor-reported LogP values ranging from approximately 0.26 to 1.29 and TPSA values from approximately 28.7 to 90.7 Ų depending on the computational method employed . The bromo compound is therefore approximately 0.9–1.6 log units more lipophilic than the fluoro analog, translating to a roughly 8- to 40-fold higher octanol-water partition coefficient. The heavier bromine atom also contributes 60.9 additional mass units, which can be advantageous for mass spectrometric detection and serves as a distinctive isotopic signature (¹⁷⁹Br:¹⁸¹Br ≈ 1:1) for reaction monitoring.

Lipophilicity vs. 5-Fluoro
Cross-study comparable
5-Bromo LogP ≈2.84, TPSA 34.89 Ų vs 5-Fluoro LogP ≈0.26–1.29, TPSA 28.7–90.7 Ų
May enhance membrane permeability in cell-based assays
Computed values, not experimental
Lipophilicity Polar surface area Drug-like physicochemical properties

Positional Isomer Differentiation: 5-Bromo vs. 3-Bromo Reactivity

The target compound (5-bromo substitution, CAS 1555057-60-7) and its positional isomer 3'-bromo-4'-(1H-pyrazol-1-yl)acetophenone (CAS 1186663-58-0) share identical molecular formula (C₁₁H₉BrN₂O), molecular weight (265.11 g/mol), and nearly identical computed LogP and TPSA values . However, the position of the bromine atom relative to the acetyl group creates a fundamental difference in electronic and steric environments: in the 5-bromo isomer, the bromine is para to the acetyl group and meta to the pyrazole-bearing carbon, whereas in the 3-bromo isomer, the bromine is meta to the acetyl group and ortho to the pyrazole-bearing carbon. This alters the ring's electron density distribution, directing electrophilic aromatic substitution to different positions (5-bromo: activated at positions ortho/para to pyrazole; 3-bromo: different activation pattern). The 3-bromo isomer places the bulky bromine adjacent to the pyrazole N-aryl bond, potentially creating greater steric hindrance around the N-aryl linkage compared to the 5-bromo isomer .

Positional Isomer Regioselectivity
Cross-study comparable
5-Bromo Br para to acetyl, less steric hindrance near N-aryl vs 3-Bromo Br meta to acetyl, ortho to pyrazole attachment
5-Bromo isomer may facilitate ortho-functionalization
LogP/TPSA nearly identical
Regioisomerism Electrophilic aromatic substitution Steric effects

Commercial Availability: Multi-Vendor Sourcing Advantage

The 5-bromo target compound (CAS 1555057-60-7) is listed by multiple independent suppliers including Leyan (Product No. 2087687) and AKSci (Catalog No. 2169DZ), each offering a minimum purity specification of 95% . By contrast, the 5-chloro analog (1-[5-chloro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-one) does not appear with a registered CAS number in major supplier catalogs at the time of this analysis, and the 5-iodo analog is similarly absent from readily searchable commercial inventories. The 3-bromo positional isomer (CAS 1186663-58-0) is commercially available but from fewer vendors . This means the 5-bromo compound offers advantages in supply chain redundancy, competitive pricing through multi-vendor sourcing, and reduced lead time risk for time-sensitive research programs.

Multi-Vendor Availability
Supporting evidence
5-Bromo ≥2 suppliers, 95% purity vs Cl/I analogs Limited or no suppliers
Ensures supply chain redundancy and competitive pricing
Supplier catalog search May 2026
Commercial availability Supply chain reliability Research chemical procurement

Dual Functional Handle Architecture: Cross-Coupling and Condensation

The compound integrates two synthetically orthogonal functional groups within a single low-molecular-weight scaffold (MW 265.11): an aryl bromide suitable for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) and a ketone carbonyl (acetyl group) amenable to condensation reactions (hydrazone formation, Knoevenagel condensation, reductive amination) . This dual functionality enables sequential derivatization without protecting group manipulation: the bromide can be elaborated via cross-coupling, followed by condensation at the acetyl group, or vice versa. The 5-bromo isomer places the bromide electronically conjugated with the acetyl group (para relationship), which may influence the reactivity of both groups in predictable ways. In comparison, monofunctional building blocks such as 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile (CAS not registered on major supplier databases) or 5-bromo-2-(1H-pyrazol-1-yl)aniline offer only one reactive handle, necessitating additional synthetic steps to introduce a second diversification point.

Dual-Handle Architecture
Class-level inference
Target compound Aryl-Br + acetyl C=O (two orthogonal handles) vs Monofunctional analogs Single reactive handle
Supports rapid library generation from single procurement
Reactivity based on established transformations
Bifunctional building block Orthogonal reactivity Diversifiable scaffold

Recommended Application Scenarios Based on Differentiation Evidence


Pd-Catalyzed Cross-Coupling Libraries: High-Yield, Low-Dehalogenation Building Block

For medicinal chemistry teams synthesizing focused libraries via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, the bromo compound is the rational procurement choice over the iodo analog. As demonstrated by Jedinák et al. (2017), brominated pyrazoles exhibit significantly lower dehalogenation side reactions than their iodinated counterparts under Pd-catalyzed conditions . The 5-bromo compound's commercial availability at 95% purity from multiple vendors ensures rapid access [1], and its para-bromo-to-acetyl geometry provides predictable electronic effects during subsequent acetyl group derivatization.

Diversity-Oriented Synthesis with Dual Orthogonal Functional Handles

The combination of an aryl bromide and an acetyl group on a single N-arylpyrazole core enables two-directional diversification without protecting group chemistry . A typical workflow involves initial Suzuki coupling at the bromide position to introduce aryl/heteroaryl diversity, followed by hydrazone formation or reductive amination at the acetyl group to generate a second point of structural variation. This dual-handle architecture is particularly valuable for DNA-encoded library (DEL) synthesis and fragment-based drug discovery, where maximizing chemical diversity per procurement event is a key efficiency driver.

Lead Optimization: Moderate Lipophilicity for Membrane Permeability

For lead optimization programs operating within Lipinski's Rule of Five space, the bromo compound (LogP 2.84, TPSA 34.89 Ų) provides a calculated lipophilicity approximately 0.9–1.6 log units higher than the corresponding fluoro analog (LogP ≈ 0.26–1.29) [1]. This makes it suitable for targets where enhanced membrane permeability is desired without exceeding the LogP >5 alert threshold. The bromine atom also provides a characteristic isotopic doublet (¹⁷⁹Br:¹⁸¹Br ≈ 1:1) that serves as a tracer in mass spectrometry-based metabolism and reaction monitoring studies.

Regioselective Derivatization with Defined Steric Environment

When synthetic pathways require functionalization at positions adjacent to the pyrazole ring, the 5-bromo isomer offers a steric advantage over the 3-bromo positional isomer (CAS 1186663-58-0). In the 5-bromo isomer, the bulky bromine is positioned para to the acetyl group and meta to the pyrazole-bearing carbon, leaving the region immediately adjacent to the N-aryl bond less sterically congested than in the 3-bromo isomer, where the bromine is ortho to the pyrazole attachment point . This differential can be decisive for reactions sensitive to steric hindrance, such as directed ortho-metalation or enzymatic transformations.

Application
Selection Property
Validation Focus
Pd-Catalyzed Cross-Coupling Libraries
Low-dehalogenation brominated building block
Cross-coupling efficiency and yield
Diversity-Oriented Synthesis
Bifunctional aryl-Br and acetyl handles
Sequential orthogonal derivatization
Membrane Permeability Studies
Moderate lipophilicity profile
Cell-based assay partitioning
Regioselective Derivatization
5-Bromo positional isomer (para to acetyl)
Steric environment for ortho-functionalization
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